molecular formula C11H11NO7 B1334351 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid CAS No. 662154-26-9

2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid

Cat. No. B1334351
M. Wt: 269.21 g/mol
InChI Key: MIQCEOGOTBKVCB-UHFFFAOYSA-N
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Description

The compound of interest, 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid, is a chemical that has been studied in various contexts due to its potential applications in pharmaceuticals and materials science. While the specific compound is not directly synthesized in the provided papers, related compounds and their synthesis methods offer valuable insights into the chemical behavior and properties that could be extrapolated to our compound of interest.

Synthesis Analysis

The synthesis of related compounds, such as 2-(6-methoxy-2-naphthyl)propenoic acid, involves a multi-step process including Pd-catalyzed reactions and regioselective additions . Similarly, the synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans from 2-(2-formyl-6-methoxyphenoxy)alkanoic acids under Perkin reaction conditions indicates that the formyl and methoxy groups on the aromatic ring can participate in cyclization reactions . These methods could potentially be adapted for the synthesis of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid by considering the electronic and steric effects of the nitro group.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic methods . The crystal structure of a similar compound, (2-formyl-6-methoxyphenoxy)acetic acid, has been determined by X-ray diffraction, revealing centrosymmetric hydrogen-bonded cyclic dimers and providing insights into the stereochemistry of the carboxyl groups . This information is crucial for understanding the molecular geometry and potential reaction sites of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the behavior of similar structures. For instance, the ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to form indanones suggests that methoxy-substituted phenoxypropionic acids can undergo intramolecular cyclization under the right conditions . Additionally, the synthesis of 1,3,4-thiadiazole derivatives from 2-(4-formyl-2-methoxyphenoxy) acetic acid indicates that the carboxylic acid group can participate in cyclization reactions with heteroatom-containing reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from the behavior of structurally similar compounds. For example, the improved procedures for the preparation of 2-Nitro-5-methoxyphenol from 3-Methoxyphenol demonstrate the influence of nitro and methoxy substituents on the reactivity and stability of the compounds . The crystal structures of metal complexes with phenoxyalkanoic acids provide information on the coordination chemistry and potential interactions of the carboxyl and methoxy groups .

Scientific Research Applications

Cyclization Reactions

2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid plays a role in cyclization reactions. One example is its involvement in the Perkin cyclization of alkanoic acids, leading to the formation of compounds like 2-alkyl-7-methoxy-5-nitrobenzo[b]furans, which have potential applications in synthetic chemistry (Kowalewska & Kwiecień, 2008).

Formation of Novel Compounds

This acid is instrumental in the formation of unique chemical structures. For instance, its derivatives are used in the synthesis of 1,3,4-thiadiazole derivatives, which exhibit significant antimicrobial activities (Noolvi et al., 2016).

Chemical Transformations

It is also used in various chemical transformations, such as the preparation of 2-Nitro-5-methoxyphenol and 6-Methoxy-2(3H)-benzoxazolone from 3-Methoxyphenol, highlighting its role in creating valuable intermediates in organic synthesis (Maleski, 1993).

Pharmaceutical Research

In pharmaceutical research, this compound is used to develop drug carriers. A notable example is the development of photoresponsive nanogels for anticancer drug delivery, demonstrating its potential in enhancing targeted drug therapy (Park et al., 2013).

Chemical Synthesis and Analysis

2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid is crucial in the synthesis of complex molecules like Pyrrolo[4,3,2-de]quinolines, showcasing its versatility in the construction of complex organic frameworks (Roberts et al., 1997).

Crystal Structure Studies

The compound is also used in crystallography studies, like understanding the crystal structures of its zinc(II) complex, which aids in the comprehension of metal-phenoxyalkanoic acid interactions (O'reilly et al., 1987).

Spectrophotometric Analysis

Its derivatives are employed in spectrophotometric methods for the determination of trace elements, as in the case of nickel determination in various samples, highlighting its application in analytical chemistry (Izquierdo & Carrasco, 1984).

Safety And Hazards

The safety data sheet for this compound suggests several precautionary measures. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It’s important to handle this compound with care and use appropriate personal protective equipment.

properties

IUPAC Name

2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO7/c1-6(11(14)15)19-10-7(5-13)3-8(12(16)17)4-9(10)18-2/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQCEOGOTBKVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1OC)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396592
Record name 2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid

CAS RN

662154-26-9
Record name 2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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